N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidoaniline with a suitable aldehyde to form an intermediate Schiff base, followed by a series of reactions including oxidation and coupling with benzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has a wide range of applications in scientific research:
- **Chem
Properties
IUPAC Name |
N-[(2E,4E)-1-(4-acetamidoanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-19(30)27-22-15-17-23(18-16-22)28-26(32)24(14-8-11-20-9-4-2-5-10-20)29-25(31)21-12-6-3-7-13-21/h2-18H,1H3,(H,27,30)(H,28,32)(H,29,31)/b11-8+,24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVITHSAMJZYDJ-AGPUXGRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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